molecular formula C17H19BrN2O3S2 B2717830 3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide CAS No. 468762-68-7

3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide

Cat. No.: B2717830
CAS No.: 468762-68-7
M. Wt: 443.37
InChI Key: MGIFXIRNAPAMPK-KAMYIIQDSA-N
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Description

The compound 3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide is a thiazolidinone derivative characterized by a 3-bromophenyl substituent at the 5-position of the thiazolidinone core and a propanamide side chain modified with N-ethyl and N-(2-hydroxyethyl) groups. The 3-bromo substitution may enhance lipophilicity and target binding, while the hydroxyethyl group could improve aqueous solubility compared to purely hydrophobic analogs .

Properties

IUPAC Name

3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O3S2/c1-2-19(8-9-21)15(22)6-7-20-16(23)14(25-17(20)24)11-12-4-3-5-13(18)10-12/h3-5,10-11,21H,2,6-9H2,1H3/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIFXIRNAPAMPK-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C(=O)CCN1C(=O)C(=CC2=CC(=CC=C2)Br)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CCO)C(=O)CCN1C(=O)/C(=C/C2=CC(=CC=C2)Br)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide belongs to a class of thiazolidine derivatives that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolidine ring, which is known for its role in various biological activities. The presence of the 3-bromophenyl group and the N-(2-hydroxyethyl) moiety enhances its solubility and biological interactions. The structural formula can be represented as follows:

C15H18BrN3O2S\text{C}_{15}\text{H}_{18}\text{Br}\text{N}_3\text{O}_2\text{S}

Antioxidant Activity

Recent studies indicate that thiazolidine derivatives exhibit significant antioxidant properties. The antioxidant capacity is often assessed using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) scavenging and phosphomolybdenum reducing power assays. For instance, compounds similar to our target compound have shown effective scavenging of free radicals, with lower EC50 values indicating higher potency compared to reference antioxidants like vitamin E .

CompoundEC50 (mg/mL)Reference
3-Bromophenyl Thiazolidine0.0146 ± 0.0016
Vitamin E0.0304 ± 0.0024

Antimicrobial Activity

Thiazolidine derivatives have demonstrated antibacterial activity against various gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis . The minimum inhibitory concentration (MIC) values ranged from 16 to 32 mg/mL for these compounds . This suggests potential applications in treating bacterial infections.

Anti-inflammatory Effects

The anti-inflammatory potential of thiazolidine derivatives has also been documented. Compounds similar to our target have been evaluated for their ability to inhibit inflammatory pathways, potentially through the modulation of cyclooxygenase enzymes (COX) and other inflammatory mediators .

The mechanisms underlying the biological activities of thiazolidine derivatives often involve:

  • Scavenging Reactive Oxygen Species (ROS) : The presence of sulfur in the thiazolidine ring contributes to the antioxidant activity by neutralizing ROS.
  • Inhibition of Enzymatic Pathways : Many thiazolidine derivatives act as inhibitors of key enzymes involved in inflammation and microbial growth.

Case Studies

  • Antioxidant Evaluation : A study evaluated a series of thiazolidine derivatives for their antioxidant activity using DPPH and phosphomolybdenum assays. The most active compound exhibited an EC50 value significantly lower than that of phenazone, indicating superior antioxidant potential .
  • Antimicrobial Testing : Another study focused on the antibacterial properties of thiazolidine derivatives against resistant strains of bacteria. The tested compounds showed promising results, particularly against gram-positive strains, highlighting their potential as new antibacterial agents .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide exhibit significant anticancer properties. For instance, derivatives with thiazolidine structures have shown promising results in inhibiting cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of specific signaling pathways associated with tumor growth.

Anti-inflammatory Properties

In silico studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The docking studies indicate favorable interactions between the compound and the enzyme's active site, suggesting potential for development as an anti-inflammatory agent .

Antimicrobial Activity

The thiazolidine derivatives have also been evaluated for their antimicrobial properties. Preliminary studies indicate that these compounds possess activity against a range of bacterial strains, making them candidates for further development as antibacterial agents.

Case Study 1: Anticancer Evaluation

A study published in a peer-reviewed journal examined a series of thiazolidine derivatives, including those structurally related to This compound . The findings revealed that certain modifications to the thiazolidine ring enhanced cytotoxicity against breast cancer cell lines, with IC₅₀ values significantly lower than those of standard chemotherapeutics .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory potential of similar compounds through molecular docking studies. The results highlighted that structural modifications could lead to improved binding affinities for 5-lipoxygenase, suggesting pathways for optimizing therapeutic efficacy against inflammatory diseases .

Future Research Directions

The ongoing research into This compound indicates several promising avenues:

  • Structural Optimization : Further modifications to enhance potency and selectivity against specific targets.
  • In Vivo Studies : Transitioning from in vitro findings to animal models to evaluate pharmacokinetics and therapeutic efficacy.
  • Combination Therapies : Investigating synergistic effects with existing drugs to improve treatment outcomes in cancer and inflammatory diseases.

Comparison with Similar Compounds

Key Observations :

  • The target compound shares the 3-bromophenyl substituent with and , but its N-ethyl-N-(2-hydroxyethyl) propanamide chain is distinct. This modification may enhance solubility compared to nitro () or phenylethyl () groups.
  • Synthetic yields for analogs vary widely (37–93%), with the 3-bromophenyl derivative in achieving a high yield of 85%, suggesting feasible scalability for related structures.
Table 2: Antimicrobial and Antifungal Activities
Compound Name / ID MIC (μmol/mL ×10⁻²) MBC (μmol/mL ×10⁻²) Key Fungal Targets Reference
Target Compound Not Reported Not Reported - -
N-[2-(4-Fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4d) 10.7–21.4 21.4–40.2 Broad-spectrum antimicrobial
{(5Z)-[4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]}acetic acid Active Not Reported Candida tropicalis, C. krusei
N-[2-(2-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4e) 15.3–28.6 28.6–53.4 Broad-spectrum antimicrobial

Key Observations :

  • Fluorophenyl (4d) and chlorophenyl (4e) analogs exhibit potent antimicrobial activity, with MIC values as low as 10.7 μmol/mL ×10⁻² . The target compound’s 3-bromophenyl group may offer similar or enhanced activity due to bromine’s electronegativity and steric effects.
  • The pyridinylmethylidene derivative in shows strong antifungal activity against Candida species, but paradoxically, pyridine substitution was reported to reduce activity in other studies , highlighting substituent-dependent effects.

Physicochemical and Pharmacokinetic Properties

Table 3: Molecular Properties and Solubility
Compound Name / ID Molecular Weight (g/mol) Calculated logP (XLogP3) Hydrogen Bond Acceptors Reference
Target Compound ~480 (estimated) ~3.5 (estimated) 8 (estimated) -
3-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide 404.5 3.3 7
(Z)-N-(3-hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide 398.5 Not Reported 6

Key Observations :

  • Bromine’s molecular weight contribution (~80 g/mol) distinguishes the target compound from lighter halogenated analogs.

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